molecular formula C₁₆H₁₈O₁₀ B1663419 4-Methylumbelliferyl- CAS No. 881005-91-0

4-Methylumbelliferyl-

Cat. No.: B1663419
CAS No.: 881005-91-0
M. Wt: 370.31 g/mol
InChI Key: URVSQZMOFUEQAW-YYHOVTOASA-N
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Description

4-Methylumbelliferyl- is a fluorogenic substrate widely used in biochemical assays. It is particularly known for its application in detecting beta-glucuronidase activity, which is an enzyme produced by certain bacteria, including Escherichia coli. The compound is also utilized in plant molecular biology to study gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl- involves the reaction of 4-methylumbelliferone with glucuronic acid derivatives under specific conditions. The reaction typically requires the presence of a catalyst and is conducted in an aqueous medium to facilitate the formation of the glucuronide bond.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually crystallized and purified through various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Methylumbelliferyl- primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This reaction releases 4-methylumbelliferone, which is highly fluorescent and can be easily detected.

Common Reagents and Conditions:

    Hydrolysis: Beta-glucuronidase enzyme, aqueous buffer solutions.

    Fluorescence Detection: pH 10.3 glycine buffer enhances fluorescence intensity.

Major Products: The major product formed from the hydrolysis of 4-Methylumbelliferyl- is 4-methylumbelliferone, a fluorescent compound.

Scientific Research Applications

4-Methylumbelliferyl- has diverse applications in scientific research:

    Chemistry: Used as a fluorogenic substrate in various biochemical assays.

    Biology: Employed in the detection of beta-glucuronidase activity in bacterial cultures, particularly Escherichia coli.

    Medicine: Utilized in diagnostic assays to detect bacterial contamination in clinical samples.

    Industry: Applied in environmental monitoring to detect bacterial contamination in water samples.

Comparison with Similar Compounds

  • 4-Methylumbelliferyl-beta-D-galactopyranoside
  • This compoundbeta-D-glucopyranoside
  • This compoundalpha-D-galactopyranoside
  • This compoundalpha-D-glucopyranoside

Uniqueness: 4-Methylumbelliferyl- is unique due to its specific application in detecting beta-glucuronidase activity. Unlike its analogs, which may target different enzymes, this compound is highly specific for beta-glucuronidase, making it an essential tool in microbiological and environmental assays.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O9.H2O/c1-6-4-10(17)24-9-5-7(2-3-8(6)9)23-16-13(20)11(18)12(19)14(25-16)15(21)22;/h2-5,11-14,16,18-20H,1H3,(H,21,22);1H2/t11-,12-,13+,14-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVSQZMOFUEQAW-YYHOVTOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584932
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881005-91-0
Record name 4-Methyl-2-oxo-2H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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